molecular formula C14H12N2O4S B11538950 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene

2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene

Cat. No.: B11538950
M. Wt: 304.32 g/mol
InChI Key: BCSSOYCHLKRKLR-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is an organic compound characterized by the presence of a methyl group, a sulfanyl group attached to a methylphenyl ring, and two nitro groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene typically involves the nitration of a precursor compound. One common method involves the nitration of 2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or further nitrated derivatives

Scientific Research Applications

2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties. Compounds with nitro groups are often studied for their biological activity.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    2-Methyl-1-[(4-methylphenyl)sulfanyl]-3-nitrobenzene: Contains only one nitro group, resulting in different reactivity and applications.

    2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-diaminobenzene:

Uniqueness

2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is unique due to the presence of both nitro groups and a sulfanyl group attached to a methylphenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfanyl-3,5-dinitrobenzene

InChI

InChI=1S/C14H12N2O4S/c1-9-3-5-12(6-4-9)21-14-8-11(15(17)18)7-13(10(14)2)16(19)20/h3-8H,1-2H3

InChI Key

BCSSOYCHLKRKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CC(=C2C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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